molecular formula C11H18ClNO3 B2747256 Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride CAS No. 2470438-98-1

Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride

Cat. No. B2747256
CAS RN: 2470438-98-1
M. Wt: 247.72
InChI Key: IIHGGQOCFDWRHL-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride is a chemical compound with the IUPAC name ethyl 9-oxo-3-oxabicyclo [3.3.1]nonane-7-carboxylate . It has a molecular weight of 212.25 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds result in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo [3.3.1]nonane-1-carboxylates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16O4/c1-2-15-11(13)7-3-8-5-14-6-9(4-7)10(8)12/h7-9H,2-6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride are not available, similar compounds such as 9-Azabicyclo [3.3.1]nonane N-oxyl (ABNO) have been reported to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Pharmaceutical Research

Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride: is utilized in pharmaceutical research for the development of new therapeutic agents. Its structure is a key intermediate in the synthesis of various pharmacologically active molecules. Researchers leverage its bicyclic framework to create compounds that may interact with biological targets, such as enzymes or receptors, leading to potential treatments for diseases .

Organic Synthesis

This compound serves as a building block in organic synthesis. Its reactive carboxylate group can undergo various chemical reactions, enabling the construction of complex organic molecules. This versatility is essential for synthesizing new compounds with potential applications in medicine, agriculture, and materials science .

Analytical Chemistry

In analytical chemistry, EN300-27107653 is used as a reference standard to calibrate instruments like HPLC and LC-MS. Accurate calibration with such standards ensures the reliability of analytical results, which is crucial for quality control in pharmaceutical manufacturing .

Chemical Education

Due to its interesting chemical properties, this compound is often used in educational settings to demonstrate various chemical reactions and synthesis techniques to students. It provides a practical example of how theoretical knowledge is applied in real-world chemical synthesis .

Medicinal Chemistry

In medicinal chemistry, the compound’s bicyclic ring system is explored for its potential to mimic the backbone of bioactive peptides. This mimicry can lead to the development of peptide-like molecules with improved stability and bioavailability .

Material Science

The compound’s structural features are investigated for their potential use in material science. Researchers are interested in how its molecular framework can be incorporated into polymers or other materials to enhance their properties, such as durability or flexibility .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-2-15-11(14)7-3-8-5-12-6-9(4-7)10(8)13;/h7-9,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHGGQOCFDWRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CNCC(C1)C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride

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